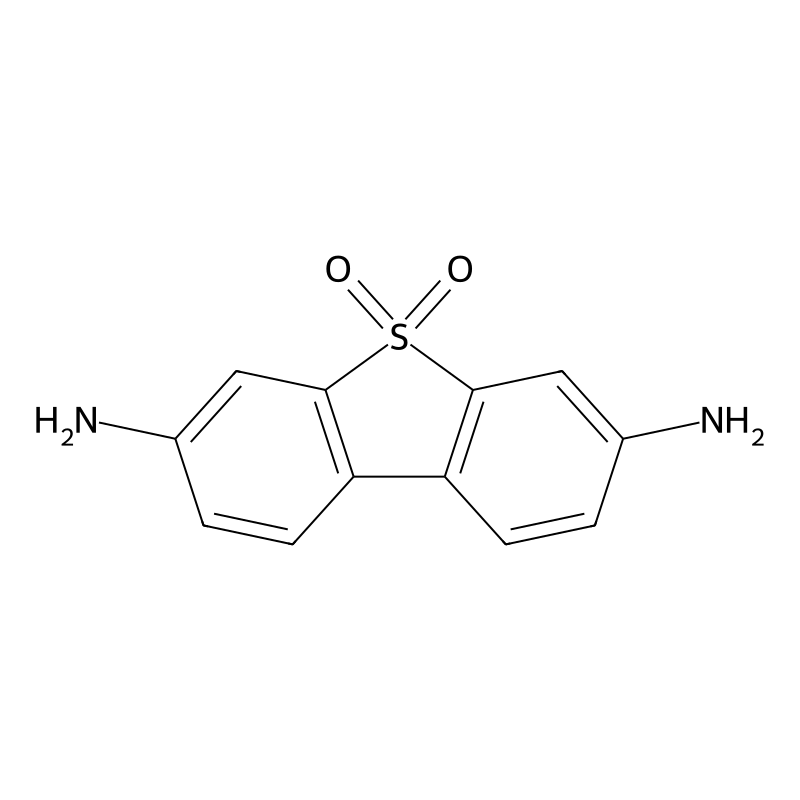

Benzidine sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Benzidine sulfone finds application in organic synthesis as a versatile building block for the preparation of various complex molecules. Its unique chemical structure, containing both a sulfone group and an aromatic ring system, allows for diverse functionalization and manipulation through various chemical reactions. Studies have explored its use in the synthesis of:

- Heterocyclic compounds: These are organic molecules containing atoms other than carbon in their rings. Benzidine sulfone can serve as a precursor for the synthesis of various heterocycles, including pyrazoles, imidazoles, and pyridines, which have diverse applications in medicinal chemistry and materials science [].

- Polymers: Benzidine sulfone can be incorporated into the backbone of polymers, leading to materials with specific properties. Research has shown its potential for the development of high-performance polymers with improved thermal stability, mechanical strength, and electrical conductivity [].

Medicinal Chemistry:

Benzidine sulfone derivatives have been investigated for their potential biological activities. Studies have explored their:

- Antimicrobial properties: Certain benzidine sulfone derivatives have exhibited promising activity against various bacterial and fungal strains []. However, further research is needed to determine their efficacy and safety for potential therapeutic applications.

- Anticancer properties: Some studies suggest that specific benzidine sulfone derivatives might possess antitumor activity. However, these findings are preliminary and require further investigation to assess their potential and mechanism of action [].

Material Science:

The unique properties of benzidine sulfone have led to its exploration in material science applications. Its thermal stability and ability to form ordered structures make it a potential candidate for:

- Organic light-emitting diodes (OLEDs): Benzidine sulfone derivatives have been investigated for their potential use as hole-transport materials in OLEDs, which are efficient light-emitting devices [].

- Liquid crystals: Certain benzidine sulfone derivatives exhibit liquid crystalline behavior, making them potentially useful in various applications, such as displays and sensors [].

Benzidine sulfone, chemically known as 4,4'-diaminobiphenyl-2,2'-disulfonic acid, is a derivative of benzidine characterized by the presence of sulfonyl groups. It appears as a white to slightly reddish crystalline powder and is slightly soluble in water and more soluble in organic solvents such as ethanol and dimethyl sulfoxide. The compound is notable for its role in the synthesis of azo dyes and its potential applications in various biochemical studies due to its reactive nature .

- Oxidation: It can be oxidized to yield various products, including sulfonic acids and sulfonamides. This reaction can be catalyzed by peroxidases or by chemical oxidants .

- Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Azo Coupling: Benzidine sulfone can react with diazonium salts to form azo compounds, which are widely used in dye manufacturing .

Benzidine sulfone can be synthesized through several methods:

- Sulfonation of Benzidine: Direct sulfonation of benzidine using sulfuric acid or chlorosulfonic acid yields benzidine sulfone.

- Oxidative Reactions: Oxidation of benzidine with hydrogen peroxide or other oxidizing agents can also lead to the formation of benzidine sulfone.

- Rearrangement Reactions: Certain rearrangement reactions involving hydrazobenzenes can produce benzidine sulfone as a byproduct .

Benzidine sulfone has various applications:

- Dye Manufacturing: It is primarily used in the production of azo dyes due to its ability to form stable azo linkages.

- Analytical Chemistry: The compound serves as a reagent in analytical chemistry for detecting inorganic ions and other substances.

- Research: Benzidine sulfone is utilized in biochemical research for studying polymerization reactions and enzyme interactions .

Studies involving benzidine sulfone have focused on its interactions with biological macromolecules. For instance, it can form adducts with proteins and nucleic acids through oxidative activation processes. Such interactions may lead to mutagenic effects similar to those observed with other benzidine derivatives, raising concerns about its safety in industrial applications .

Benzidine sulfone shares structural characteristics with several related compounds. Below are some similar compounds along with a comparison highlighting the uniqueness of benzidine sulfone:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzidine | 4,4'-diaminobiphenyl | Known carcinogen; forms DNA adducts |

| N-acetylbenzidine | Acetylated derivative of benzidine | Less reactive than benzidine |

| 4-aminoazobenzene | Azo compound derived from benzidine | Used primarily as a dye; less toxic |

| 4,4'-diaminodiphenylsulfide | Contains sulfur but lacks additional sulfonyl groups | Different reactivity profile compared to benzidine sulfone |

Benzidine sulfone's unique combination of amino and sulfonyl groups allows it to participate in specific

Oxidation of Benzidine

The oxidation of benzidine represents one of the fundamental classical approaches for synthesizing benzidine sulfone derivatives. This methodology involves the selective oxidation of benzidine using various oxidizing agents to form the sulfone functionality [1] .

The oxidation process typically employs hydrogen peroxide as the primary oxidizing agent. This reaction proceeds through a multi-step mechanism where benzidine undergoes oxidative transformation in the presence of hydrogen peroxide or other oxidizing agents . The reaction conditions generally require elevated temperatures and controlled environments to ensure complete conversion while maintaining selectivity.

Studies have demonstrated that the oxidation of benzidine can be achieved using different oxidizing systems. The selenium dioxide-hydrogen peroxide system has been particularly effective for the oxidation of sulfides to sulfones, providing good yields under controlled conditions [3]. This bioinspired oxidation process utilizes peroxyselenic acid generated in situ as the actual stoichiometric oxidizing reagent.

The oxidation methodology offers several advantages, including the use of readily available starting materials and relatively straightforward reaction conditions. However, the process requires careful control of reaction parameters to prevent over-oxidation and ensure the formation of the desired sulfone product.

Sulfonation Reactions

Sulfonation reactions represent another classical approach for benzidine sulfone synthesis. This methodology involves the direct introduction of sulfonic acid groups into the benzidine structure through electrophilic aromatic substitution reactions .

The sulfonation process typically employs sulfuric acid or chlorosulfonic acid as the sulfonating agent. The reaction proceeds through the formation of sulfur trioxide as the electrophilic species, which then attacks the aromatic ring system of benzidine [4] [5]. The mechanism involves the generation of the electrophile through the reaction of sulfuric acid with itself, followed by electrophilic aromatic substitution.

Direct sulfonation of benzidine using sulfuric acid yields benzidine sulfone through a well-established mechanism. The reaction requires fuming sulfuric acid, which is a mixture of sulfuric acid and sulfur trioxide, to achieve effective sulfonation [6]. The process involves heating benzidine with concentrated sulfuric acid under reflux conditions for several hours, or alternatively, warming benzidine with fuming sulfuric acid at elevated temperatures.

The sulfonation approach offers the advantage of direct functional group introduction, eliminating the need for multi-step synthetic sequences. However, the reaction conditions can be harsh, requiring careful handling of corrosive reagents and elevated temperatures.

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches for benzidine sulfone synthesis have evolved to provide more efficient and selective methodologies. These methods employ transition metal catalysts to facilitate the formation of sulfone bonds under milder conditions compared to classical approaches [7] [8].

Palladium-catalyzed three-component sulfone synthesis represents a significant advancement in catalytic methodology. This approach utilizes palladium catalysts in combination with sulfur dioxide surrogates to achieve convergent synthesis of various sulfone derivatives [8]. The method employs diazabicyclo[2.2.2]octane sulfur dioxide complex as a bench-stable sulfur dioxide surrogate, enabling the formation of sulfones through aminosulfonylation processes.

Recent developments in catalytic sulfone synthesis have focused on the use of perovskite oxide catalysts. The strontium manganese ruthenium oxide system has demonstrated exceptional performance in sulfide oxidation reactions, achieving unprecedented selectivity of 99 percent at relatively low temperatures [7]. This catalyst system utilizes oxygen defect engineering to enhance catalytic activity through the creation of controlled oxygen vacancies within the crystal lattice.

Nickel-catalyzed approaches have also gained prominence for sulfone synthesis. These methods utilize nickel catalysts in combination with zinc as a reductant to achieve reductive coupling reactions with organic halides [9]. The nickel-catalyzed conversion of sulfinyl sulfones provides access to a wide variety of sulfone derivatives through the dual-role function of the nickel catalyst.

Green Chemistry Approaches

Green chemistry methodologies for benzidine sulfone synthesis have emerged as environmentally sustainable alternatives to traditional synthetic approaches. These methods emphasize the use of renewable resources, reduction of hazardous reagents, and minimization of waste generation [10] [11].

Deep eutectic solvents have been successfully employed as sustainable media for sulfone synthesis. These solvents offer several advantages, including recyclability, biodegradability, and low cost of components [10]. The approach enables the synthesis of heteroaryl sulfones through direct insertion of sulfur dioxide without the need for precious metal catalysts or volatile organic compounds.

Visible-light-induced synthesis represents another green chemistry approach for sulfone formation. This methodology utilizes photocatalytic processes to achieve decarboxylative sulfonylation reactions under mild conditions [12]. The approach eliminates the need for harsh thermal conditions and toxic reagents, making it more environmentally friendly.

Metal-free methodologies have gained significant attention in green sulfone synthesis. These approaches utilize radical-initiated cascade reactions mediated by bench-stable sulfur dioxide surrogates [13]. The methods operate under mild and neutral redox conditions, providing good tolerance for various functional groups while eliminating the need for transition metal catalysts.

Industrial Production Methods

Industrial production of benzidine sulfone involves scaled-up synthetic processes that emphasize efficiency, cost-effectiveness, and safety considerations. The industrial synthesis typically employs a multi-step process starting from biphenyl and proceeding through dibenzothiophene formation [14].

The industrial process begins with the reaction of biphenyl with sulfur in the presence of anhydrous aluminum chloride to form dibenzothiophene. This intermediate is then oxidized with hydrogen peroxide to form dibenzothiophene-5,5'-dioxide. The dioxide undergoes nitration with concentrated nitric acid to produce 3,7-dinitrodibenzothiophene-5,5'-dioxide, which is subsequently reduced with stannous chloride in acidified conditions to yield benzidine sulfone [14].

Industrial production considerations include the optimization of reaction conditions to maximize yield while minimizing by-product formation. The process requires careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality and safety [15]. Economic factors such as raw material costs, energy consumption, and waste disposal also influence the choice of industrial synthetic routes.

The scale-up of catalytic processes has become increasingly important in industrial benzidine sulfone production. The development of robust catalyst systems that can operate under industrial conditions while maintaining high selectivity and activity is crucial for commercial viability [16]. The use of flow chemistry techniques has also gained attention for industrial applications, providing better control over reaction parameters and improved safety profiles.

Purification and Characterization Techniques

Purification of benzidine sulfone requires specialized techniques to remove impurities and achieve the desired purity levels for various applications. The purification process typically involves multiple steps including crystallization, chromatographic separation, and washing procedures [17].

Crystallization represents the primary purification method for benzidine sulfone. The process involves dissolving the crude product in suitable solvents such as aqueous alcohol systems, followed by controlled cooling to induce crystallization [17]. The use of potassium carbonate in solid form during the crystallization process has been shown to effectively remove sulfone impurities that form during oxidation reactions.

Chromatographic purification methods are employed when higher purity levels are required. Silica gel column chromatography using appropriate solvent systems provides effective separation of benzidine sulfone from related impurities [18]. The choice of solvent system depends on the specific impurities present and the desired purity level.

The purification process must address specific impurities that commonly occur during synthesis. Unreacted starting materials, over-oxidation products, and side reaction products require different purification strategies [17]. The removal of metallic impurities from catalytic processes requires additional purification steps such as treatment with chelating agents or activated carbon.

Characterization of benzidine sulfone involves multiple analytical techniques to confirm structure and purity. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts observed for the aromatic protons and sulfone functionality [19] [20]. Infrared spectroscopy confirms the presence of the sulfone group through characteristic absorption bands in the 1000-1300 cm⁻¹ region.

Structure Verification Methodologies

Structure verification of benzidine sulfone relies on comprehensive analytical characterization using multiple spectroscopic and spectrometric techniques. These methodologies provide definitive confirmation of the molecular structure and ensure the identity of the synthesized compound [21] [22].

Nuclear magnetic resonance spectroscopy serves as the primary structure verification tool. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons and amino groups, with chemical shifts appearing in the expected aromatic region around 7-8 parts per million [19]. The integration patterns and coupling constants provide detailed information about the substitution pattern and molecular connectivity.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The sulfone carbon typically appears in the characteristic region around 140-150 parts per million, confirming the presence of the sulfone functionality [20]. The aromatic carbon signals provide information about the substitution pattern and molecular symmetry.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 246 confirms the molecular formula C₁₂H₁₀N₂O₂S [21] [22]. Characteristic fragmentation patterns include loss of sulfur dioxide and formation of benzidine-related fragments.

Infrared spectroscopy confirms functional group presence through characteristic absorption bands. The sulfone functionality exhibits strong absorption bands around 1150 and 1300 cm⁻¹ corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations [19]. The amino group shows characteristic absorption bands around 3300-3500 cm⁻¹ for nitrogen-hydrogen stretching vibrations.

X-ray crystallography provides definitive structural confirmation when suitable crystals can be obtained. This technique reveals the three-dimensional molecular structure, bond lengths, and bond angles, providing unambiguous structural verification [21]. The technique is particularly valuable for confirming the sulfone geometry and molecular conformation.

Elemental analysis provides quantitative confirmation of the molecular composition. The theoretical values for carbon, hydrogen, nitrogen, and sulfur content can be compared with experimental values to confirm the molecular formula and purity [21]. This technique serves as a complementary method to spectroscopic characterization.

XLogP3

UNII

Other CAS

6259-19-4